molecular formula C11H16N2O B3230213 (S)-2-amino-3-methyl-N-phenylbutanamide CAS No. 129473-55-8

(S)-2-amino-3-methyl-N-phenylbutanamide

Cat. No. B3230213
CAS RN: 129473-55-8
M. Wt: 192.26 g/mol
InChI Key: OVQXACDDVLRVJX-JTQLQIEISA-N
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Description

(S)-2-amino-3-methyl-N-phenylbutanamide is a chemical compound that belongs to the class of amides. It has gained significant importance in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study by Yancheva et al. (2015) involved the synthesis of novel N-(α-bromoacyl)-α-amino esters, closely related to (S)-2-amino-3-methyl-N-phenylbutanamide. These compounds were analyzed for their crystal structure using X-ray diffraction, providing insights into their molecular configuration and potential for incorporation into prodrugs (Yancheva et al., 2015).

Metabolite Production and Kinetics

  • Research by Beck et al. (2002) on Staphylococcus xylosus identified several metabolites, including compounds structurally related to this compound. This study contributed to understanding the metabolic pathways and kinetics of branched-chain aldehyde oxidation in bacteria (Beck et al., 2002).

Chemical Behavior in Aqueous Solutions

  • A study by Sedlák et al. (2002) examined the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions, a category that includes compounds similar to this compound. The study provided valuable insights into the kinetics and mechanism of formation and decomposition of these compounds, enhancing our understanding of their chemical properties (Sedlák et al., 2002).

Anticonvulsant Properties

  • Research by King et al. (2011) on primary amino acid derivatives, including compounds similar to this compound, revealed their potential as anticonvulsants. This study highlighted the structure-activity relationship of these compounds, contributing to the development of new therapeutic agents (King et al., 2011).

Inhibition of Enzymes

  • A study by Smelcerovic et al. (2016) evaluated the inhibitory activity of N-(α-bromoacyl)-α-amino esters, related to this compound, against xanthine oxidase. While they found no significant inhibitory effect, the study provided insights into the structural requirements for biological activity (Smelcerovic et al., 2016).

properties

IUPAC Name

(2S)-2-amino-3-methyl-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQXACDDVLRVJX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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